molecular formula C11H10N2O2S B15078819 5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione CAS No. 308095-91-2

5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione

Cat. No.: B15078819
CAS No.: 308095-91-2
M. Wt: 234.28 g/mol
InChI Key: NJECOAHOOUISME-UHFFFAOYSA-N
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Description

5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-toluidine with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the toluidinomethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyanilinomethylene)-1,3-thiazolidine-2,4-dione
  • 5-(4-Chloroanilinomethylene)-1,3-thiazolidine-2,4-dione
  • 5-(2-Bromoanilinomethylene)-1,3-thiazolidine-2,4-dione

Uniqueness

5-(2-Toluidinomethylene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the toluidinomethylene group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

308095-91-2

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-hydroxy-5-[(2-methylphenyl)iminomethyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)12-6-9-10(14)13-11(15)16-9/h2-6,14H,1H3,(H,13,15)

InChI Key

NJECOAHOOUISME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(NC(=O)S2)O

Origin of Product

United States

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